1-Difluoromethyltriazolyl-4-methanol
Description
1-Difluoromethyltriazolyl-4-methanol is a fluorinated heterocyclic compound characterized by a 1,2,3-triazole core substituted with a difluoromethyl group at position 1 and a hydroxymethyl (-CH2OH) moiety at position 4. For instance, [1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1504754-13-5) shares structural similarities, featuring a triazole ring with a fluorinated aryl group and a methanol substituent . The difluoromethyl group (-CF2H) in this compound likely enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications where fluorine substitution is advantageous.
Properties
IUPAC Name |
[1-(difluoromethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O/c5-4(6)9-1-3(2-10)7-8-9/h1,4,10H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYYKYCRHGMNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Difluoromethyltriazolyl-4-methanol can be synthesized through various synthetic routes. One common method involves the reaction of 1,2,4-triazole with difluoromethylating agents under specific reaction conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions using specialized equipment. The process is optimized to achieve high yield and purity, with continuous monitoring and quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Difluoromethyltriazolyl-4-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is usually performed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile used.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major product is the substituted triazole derivative.
Scientific Research Applications
1-Difluoromethyltriazolyl-4-methanol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways. Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
1-Difluoromethyltriazolyl-4-methanol is compared with other similar compounds, such as 1-methyltriazolyl-4-methanol and 1-ethyltriazolyl-4-methanol. While these compounds share structural similarities, this compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-Difluoromethyltriazolyl-4-methanol can be contextualized by comparing it to related triazole, imidazole, and pyrazole derivatives (Table 1). Key differentiating factors include substituent electronic effects, steric bulk, and heterocyclic ring systems.
Table 1: Structural Comparison of this compound and Analogous Compounds
Electronic and Steric Effects
- Fluorine Substituents: The difluoromethyl group in this compound provides stronger electronegativity compared to non-fluorinated analogs like the methylthio group in (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol .
- Steric Bulk: The trityl group in (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol introduces significant steric hindrance, reducing reactivity compared to the compact difluoromethyl group .
Heterocyclic Core Differences
- Triazole vs. Pyrazole/Imidazole: Triazoles (e.g., [1-(2,3-difluorophenyl)-1H-triazol-4-yl]methanol ) have three nitrogen atoms, enabling diverse coordination chemistry, whereas pyrazoles (e.g., [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol ) and imidazoles exhibit distinct basicity and aromaticity.
Notes
Applications : Fluorinated triazoles are explored in drug discovery for kinase inhibition and antimicrobial activity due to their stability and electronegativity .
Handling and Storage: Similar compounds, such as (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol, are recommended for laboratory use only, with attention to long-term storage in inert atmospheres .
Synthetic Considerations: Introducing difluoromethyl groups requires specialized fluorination reagents, as seen in the synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol .
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